molecular formula C16H19N3O8S2 B1343131 4,4'-(Diazoamino)bis(5-methoxy-2-methylbenzenesulfonic acid CAS No. 60112-02-9

4,4'-(Diazoamino)bis(5-methoxy-2-methylbenzenesulfonic acid

Cat. No. B1343131
CAS RN: 60112-02-9
M. Wt: 445.5 g/mol
InChI Key: KEJUDVMRBQVVPG-UHFFFAOYSA-N
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Description

4,4’-(Diazoamino)bis(5-methoxy-2-methylbenzenesulfonic acid), also known as CSAT, has been found in samples of FD&C Red No. 40 . It is a chemical compound with the molecular formula C16H19N3O8S2 .


Synthesis Analysis

CSAT is synthesized by diazotizing cresidine sulfonic acid (CSA) and coupling the diazonium salt with undiazotized CSA in the presence of sodium acetate .


Molecular Structure Analysis

The molecular structure of CSAT is complex, with a molecular formula of C16H19N3O8S2 . The average mass of the molecule is 445.467 Da, and the monoisotopic mass is 445.061340 Da .


Chemical Reactions Analysis

CSAT, when present as a reaction by-product in FD&C Red No. 40, is shown to decompose rapidly in aqueous solutions of the color additive . The decomposition is halted by the addition of sodium borate buffer .

Scientific Research Applications

Analytical Applications in Food and Drug Administration Processes

4,4'-(Diazoamino)bis(5-methoxy-2-methylbenzenesulfonic acid) is utilized in the analytical determination of impurities within food dyes. In a study by Harp et al. (2019), an ultra-high-performance liquid chromatography (UHPLC) method was developed to determine manufacturing impurities, including 4,4'-(diazoamino)bis(5-methoxy-2-methylbenzenesulfonic acid), in the monoazo color additive FD&C Red No. 40. This method improved analysis time and separation efficiency compared to previous methods (Harp et al., 2019).

High-Pressure Liquid Chromatographic Determination in Color Additives

Another application involves high-pressure liquid chromatography for determining the presence of 4,4'-(diazoamino)bis(5-methoxy-2-methylbenzenesulfonic acid) in color additives, specifically FD&C Yellow No. 6. Marmion's 1975 study showcases the method's precision and repeatability, underlining its importance in quality control for color additives (Marmion, 1975).

Catalysis in Organic Reactions

In the field of organic chemistry, this compound is involved in catalysis. For instance, Hazra et al. (2015) demonstrated the use of related sulfonic acid derivatives in the synthesis of sulfonated Schiff base copper(II) complexes, which are efficient catalysts in alcohol oxidation. This application highlights the compound's role in facilitating chemical transformations in organic synthesis (Hazra et al., 2015).

Synthesis of Novel Compounds

4,4'-(Diazoamino)bis(5-methoxy-2-methylbenzenesulfonic acid) is also instrumental in the synthesis of novel compounds. Granzhan et al. (2005) discussed the unexpected rearrangement-cyclodehydration sequence in the synthesis of diazoniapentaphene salts, where similar diazo compounds played a critical role. Such processes are vital for the development of new materials with potential applications in various fields (Granzhan et al., 2005).

properties

IUPAC Name

5-methoxy-4-[2-(2-methoxy-5-methyl-4-sulfophenyl)iminohydrazinyl]-2-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O8S2/c1-9-5-11(13(26-3)7-15(9)28(20,21)22)17-19-18-12-6-10(2)16(29(23,24)25)8-14(12)27-4/h5-8H,1-4H3,(H,17,18)(H,20,21,22)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJUDVMRBQVVPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)O)OC)NN=NC2=C(C=C(C(=C2)C)S(=O)(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20604180
Record name 4,4'-[(1E)-Triaz-1-ene-1,3-diyl]bis(5-methoxy-2-methylbenzene-1-sulfonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-(Diazoamino)bis(5-methoxy-2-methylbenzenesulfonic acid

CAS RN

60112-02-9
Record name 4,4'-(Diazoamino)bis(5-methoxy-2-methylbenzenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060112029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-[(1E)-Triaz-1-ene-1,3-diyl]bis(5-methoxy-2-methylbenzene-1-sulfonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(DIAZOAMINO)BIS(5-METHOXY-2-METHYLBENZENESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB4S3Q64OK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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